Tetrabutylammonium azide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis

TBAz is a valuable reagent in organic synthesis, particularly for its ability to:

- Act as a nucleophile: The azide group (N₃) in TBAz can act as a nucleophile, readily participating in substitution reactions. This property makes it useful for various transformations, including the synthesis of:

- Facilitate transformations of organic azides: TBAz can be used to convert organic azides to other functional groups, such as nitriles, through:

Other Research Applications

Beyond organic synthesis, TBAz finds use in other research areas:

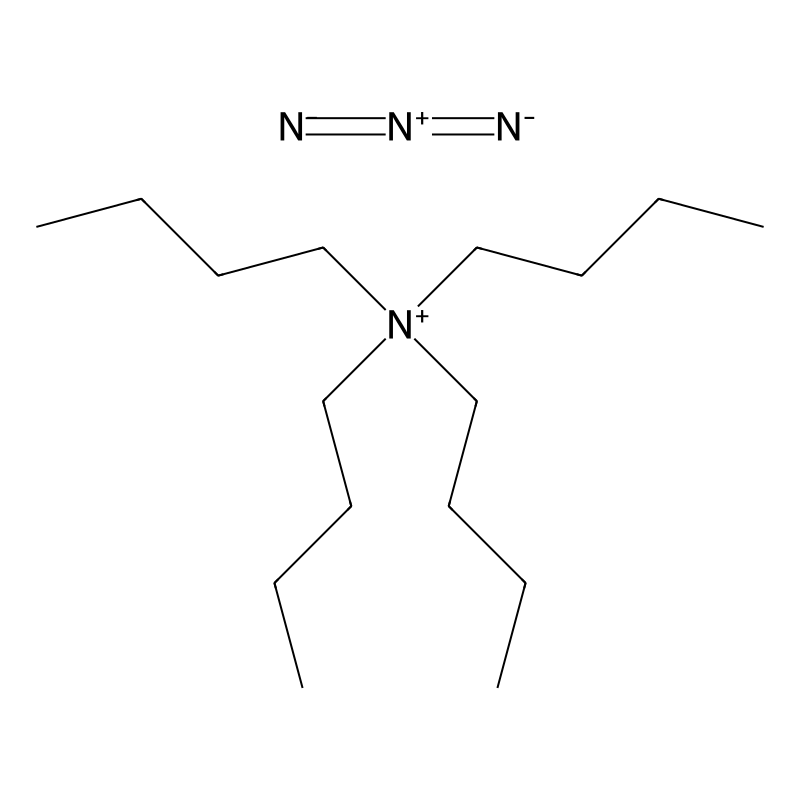

Tetrabutylammonium azide (TBAz), also known as tetra-n-butylammonium azide, is an organic ionic compound with the chemical formula C₁₆H₃₆N₄. It consists of a positively charged tetrabutylammonium cation (N(C₄H₉)₄⁺) and a negatively charged azide anion (N₃⁻). TBAz is a white crystalline solid at room temperature [].

TBAz holds significance in scientific research due to its unique properties. Unlike sodium azide (NaN₃), a common inorganic azide, TBAz is soluble in both polar and nonpolar solvents []. This expanded solubility allows for its use in a wider range of organic reactions. Additionally, TBAz serves as a stable and non-hygroscopic (doesn't absorb moisture) source of the azide ion (N₃⁻), essential for various organic transformations [].

Molecular Structure Analysis

The structure of TBAz features a tetrahedral tetrabutylammonium cation with four n-butyl groups (C₄H₉) attached to the central nitrogen atom. The azide anion is linear, with three nitrogen atoms linked by triple bonds (N=N=N). The large size and low polarity of the n-butyl groups contribute to the overall nonpolar character of the molecule despite the presence of the ionic bond [].

Chemical Reactions Analysis

Synthesis

TBAz is typically synthesized by the reaction between tetrabutylammonium hydroxide (TBAOH) and hydrazoic acid (HN₃) [].

N(C₄H₉)₄OH (aq) + HN₃ (aq) → N(C₄H₉)₄N₃ (s) + H₂O (l)Reactions as an Azide Source

TBAz is a versatile reagent used in various organic reactions as a source of the azide ion. Here are some examples:

- Azidation: TBAz can introduce an azide group (-N₃) onto organic molecules. For instance, it reacts with primary alkyl halides (RX) to form primary alkyl azides (RN₃) [].

RX + N(C₄H₉)₄N₃ → RN₃ + (C₄H₉)₄NX- Cyclization: TBAz can participate in cyclization reactions to form heterocyclic rings containing nitrogen atoms. For example, it is used in the synthesis of heteroarylannulated bicyclic morpholines.

Decomposition

TBAz is thermally unstable and decomposes upon heating to release gaseous products like nitrogen and hydrocarbons [].

Physical and Chemical Properties

- Melting point: 49-51 °C []

- Boiling point: Decomposes above 100 °C []

- Solubility: Soluble in polar solvents like water, methanol, and ethanol. Also soluble in nonpolar solvents like dichloromethane, chloroform, and benzene []

- Stability: Hygroscopic and decomposes upon heating or exposure to light []

Mechanism of Action (Not Applicable)

TBAz does not have a specific biological mechanism of action. It functions primarily as a reagent in organic synthesis.

TBAz is a shock-sensitive and explosive compound. It can detonate upon heating, impact, or friction []. Additionally, the azide ion (N₃⁻) is toxic and can cause irritation and organ damage upon inhalation, ingestion, or skin contact.

Important Safety Precautions:

- Handle TBAz with extreme caution and wear appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood.

- Work with minimal quantities and avoid exposure to heat, light, or impact.

- Dispose of waste according to proper safety protocols.

- Azidation Reactions: It effectively converts alkyl halides into alkyl azides through nucleophilic substitution. This process is particularly efficient for secondary and tertiary halides, yielding high conversions in short reaction times .

- Oxidative α-Azidation: In the presence of dibenzoyl peroxide, tetrabutylammonium azide can catalyze the oxidative α-azidation of carbonyl compounds, demonstrating its utility in synthesizing complex organic molecules .

- Metal-Free Synthesis: The compound allows for metal-free synthesis of azido-end polymethacrylates, enhancing the scope of polymer chemistry by enabling functionalization without heavy metals .

Tetrabutylammonium azide can be synthesized through several methods:

- From Sodium Azide and Tetrabutylammonium Hydroxide:

- From Tetrabutylammonium Chloride:

- Hydrazoic Acid Method:

Tetrabutylammonium azide finds applications across various fields:

- Synthetic Organic Chemistry: It is widely used for the synthesis of organic azides, which are valuable intermediates in pharmaceuticals and agrochemicals.

- Polymer Chemistry: The compound is instrumental in creating functionalized polymers with azido groups, enabling further chemical modifications through click chemistry.

- Material Science: Tetrabutylammonium azide is also explored for its potential use in developing new materials with unique properties due to its reactivity.

Interaction studies involving tetrabutylammonium azide often focus on its role as a nucleophile. Its interactions with various electrophiles have been characterized to optimize conditions for efficient nucleophilic substitutions. The compound's ability to facilitate reactions without metal catalysts makes it an attractive alternative for environmentally friendly synthetic pathways.

Tetrabutylammonium azide shares similarities with several other quaternary ammonium salts and azides. Below is a comparison highlighting its uniqueness:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Tetrabutylammonium Azide | Quaternary Ammonium | High solubility, metal-free reactions |

| Benzyltrimethylammonium Azide | Quaternary Ammonium | Less soluble; used primarily in phase-transfer catalysis |

| Tetraethylammonium Azide | Quaternary Ammonium | Similar reactivity but lower solubility compared to tetrabutyl |

| Sodium Azide | Inorganic Salt | Highly reactive but less versatile than tetrabutylammonium azide |

Tetrabutylammonium azide stands out due to its excellent solubility in non-polar solvents and its capacity to facilitate metal-free reactions, making it particularly valuable in modern organic synthesis.

Classical Synthetic Routes

The classical preparation of tetrabutylammonium azide follows established synthetic pathways that have been documented since the early development of quaternary ammonium chemistry [7]. The most fundamental classical route involves the direct reaction between tetrabutylammonium hydroxide and hydrazoic acid in aqueous solution [7]. This method proceeds according to the following stoichiometric relationship:

N(C₄H₉)₄OH + HN₃ → N(C₄H₉)₄N₃ + H₂O

The reaction typically occurs at room temperature with stirring, requiring careful handling due to the volatile nature of hydrazoic acid [7]. Classical synthetic approaches also utilize sodium azide as the azide source in metathesis reactions with tetrabutylammonium halides [1] . The traditional metathesis approach involves dissolving sodium azide in water, followed by the addition of tetrabutylammonium hydroxide or tetrabutylammonium bromide with continuous stirring at ambient temperature .

Aqueous Phase Transfer Methodology

Classical synthesis often employs phase transfer methodology where tetrabutylammonium bromide dissolved in polar, water-immiscible solvents such as dichloromethane is contacted with saturated aqueous sodium azide solutions . This liquid-liquid ion exchange process facilitates the formation of tetrabutylammonium azide while maintaining separation between organic and aqueous phases . The reaction proceeds through nucleophilic substitution mechanisms where the azide anion displaces the bromide counterion .

Modern Preparation Approaches

Contemporary synthetic methodologies have evolved to address efficiency, yield optimization, and reaction condition improvements [2] [6]. Modern approaches focus on solvent-free preparations and enhanced reaction kinetics through temperature control and reagent stoichiometry optimization [2]. Recent studies have demonstrated that tetrabutylammonium azide can be synthesized with significantly improved reaction rates when conducted in nonpolar solvents such as toluene [2] [6].

Advanced Metathesis Techniques

Modern preparation techniques utilize optimized molar ratios where tetrabutylammonium hydroxide or chloride is reacted with sodium azide under controlled conditions . Research findings indicate that using 1.2 to 1.5 equivalents of sodium azide relative to the tetrabutylammonium precursor achieves optimal conversion rates while minimizing unreacted starting materials [2]. Temperature optimization studies have shown that conducting reactions at 50°C compared to room temperature increases reaction rates by factors of 10-20 [2].

Solvent System Optimization

Contemporary synthetic approaches have identified that the choice of solvent system significantly impacts both reaction kinetics and product purity [2]. Studies demonstrate that tetrabutylammonium azide formation in toluene proceeds more efficiently than traditional polar solvent systems, with conversion rates reaching 96% within 45 minutes at 50°C using 1.2 equivalents of azide source [2]. The use of nonpolar solvents also facilitates easier purification since byproducts such as tetrabutylammonium iodide precipitate and can be removed by simple filtration [2].

Industrial Production Methods

Industrial-scale production of tetrabutylammonium azide employs continuous processing methodologies that ensure consistent product quality while maintaining economic viability [12]. Large-scale synthesis typically utilizes the metathesis reaction between tetrabutylammonium bromide and sodium azide in aqueous systems, followed by extraction procedures using organic solvents [12] .

Continuous Flow Processing

Industrial production increasingly incorporates continuous flow microreactor technology to enhance reaction control and improve safety profiles [9]. Flow chemistry approaches enable precise temperature control, residence time optimization, and continuous product removal, which are particularly beneficial for azide-containing compounds [9]. Industrial processes typically operate at temperatures between 50-80°C with residence times optimized based on specific reactor configurations [9].

Scale-Up Considerations

Industrial synthesis requires careful attention to reaction conditions that can be reliably scaled while maintaining product specifications [12]. Production methods focus on optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high purity and yield . Industrial facilities typically employ multi-stage purification processes that combine precipitation, crystallization, and filtration techniques to achieve commercial-grade purity levels exceeding 95% [13] [14].

| Production Parameter | Typical Range | Optimization Target |

|---|---|---|

| Reaction Temperature | 50-80°C | 50°C for optimal kinetics [2] |

| Molar Ratio (Azide:Quaternary) | 1.2-1.5:1 | 1.2:1 for efficiency [2] |

| Reaction Time | 30-120 minutes | 45 minutes at optimized conditions [2] |

| Product Purity | >95% | >95% by titrimetric analysis [13] [14] |

Purification Techniques and Quality Control

Purification of tetrabutylammonium azide requires specialized techniques that address the unique properties of quaternary ammonium salts while ensuring removal of potential impurities [12] [19]. Standard purification protocols involve recrystallization procedures using appropriate solvent systems that selectively dissolve impurities while maintaining product crystallinity [19].

Recrystallization Methods

Effective purification typically employs recrystallization from hexane-ethanol mixtures with volume ratios of 4:1, where unreacted starting materials and byproducts dissolve preferentially in the solvent mixture while pure tetrabutylammonium azide precipitates [2]. The recrystallization process involves heating the crude product in the solvent mixture, followed by controlled cooling to promote crystal formation [21]. Multiple recrystallization cycles may be necessary to achieve pharmaceutical or research-grade purity levels [19].

Analytical Quality Control

Quality control protocols for tetrabutylammonium azide employ multiple analytical techniques to ensure product specifications [13] [14]. Titrimetric analysis serves as the primary method for determining purity, with commercial standards typically requiring minimum 95% purity by nonaqueous titration [4] [13]. Melting point determination provides additional quality verification, with pure tetrabutylammonium azide exhibiting a sharp melting point at 85°C [4] [13].

Spectroscopic Characterization

Modern quality control incorporates spectroscopic methods for structural confirmation and purity assessment [24]. Infrared spectroscopy identifies the characteristic azide functional group through absorption at approximately 2120 cm⁻¹ [2]. Nuclear magnetic resonance spectroscopy provides detailed structural verification, confirming the presence of tetrabutylammonium cation signals and the absence of impurity peaks [2]. Mass spectrometry techniques enable precise molecular weight confirmation and detection of trace impurities [23].

Chromatographic Analysis

High-performance liquid chromatography serves as an additional quality control tool for detecting trace impurities and verifying product homogeneity [20] [23]. Chromatographic methods typically employ reverse-phase columns with appropriate mobile phase compositions to achieve adequate separation of tetrabutylammonium azide from potential contaminants [23]. Detection limits for impurity analysis can reach parts-per-million levels when properly optimized [20].

| Analytical Method | Parameter Measured | Typical Specification |

|---|---|---|

| Titrimetric Analysis | Purity | >95.0% [13] [14] |

| Melting Point | Thermal Property | 85°C [4] [13] |

| Infrared Spectroscopy | Functional Group | 2120 cm⁻¹ azide peak [2] |

| HPLC | Impurity Profile | <5% total impurities [20] |

Tetrabutylammonium azide has been extensively characterized through single-crystal X-ray diffraction analysis, particularly in its complexes with hydrogen bond donors. The compound readily forms crystalline complexes suitable for structural determination, revealing diverse coordination modes for the azide anion.

Basic Crystallographic Properties

The compound crystallizes as a white to light yellow crystalline powder with the molecular formula C₁₆H₃₆N₄ and molecular weight of 284.49 g/mol [1] [2] [3]. The structure consists of a tetrabutylammonium cation $$N(C₄H₉)₄$$⁺ paired with an azide anion N₃⁻. The tetrabutylammonium cation adopts a tetrahedral geometry with four butyl groups extending from the central nitrogen atom.

Complex Formation with Hydrogen Bond Donors

The most detailed crystallographic analysis comes from studies of tetrabutylammonium azide complexes with various hydrogen bond donors, particularly urea-based receptors [4]. These studies reveal three distinct binding modes for the azide anion:

Type I (Side-on Binding): In complexes such as $$1a·N₃$$·TBA, the azide binds side-on to the urea with donor-acceptor distances ranging from 2.962(4) to 3.069(4) Å [4]. The azide lies approximately in the plane of the NC(=O)N motif of the urea with angles of 1.15(14)° and 15.79(7)°.

Type II (End-on Binding): More commonly observed, this binding mode features the azide coordinating through one terminal nitrogen to one or more NH groups. Examples include $$1b·N₃$$·TBA with donor-acceptor distances of 2.876(4) and 3.000(4) Å and an out-of-plane angle θ of 51.90(14)° [4].

Type III (Bridged Binding): Less common, this mode involves the azide acting as a bridging ligand between two hydrogen bond donors, as observed in {$$1h$$₂·N₃·2H₂O}·TBA with donor-acceptor distances of 2.860(2) and 2.976(2) Å [4].

Chiral Bisurea Complex Structure

The most significant crystallographic finding involves the complex between tetrabutylammonium azide and the chiral BINAM-derived bisurea catalyst (±)-1k. Single-crystal X-ray diffraction revealed that both (R)- and (S)-1k enantiomers cocrystallize with azide in a single asymmetric unit cell [4].

| NH Group | Donor-Acceptor Distance (Å) |

|---|---|

| NH(1) | 2.81(2) (S), 2.81(2) (R) |

| NH(2) | 2.94(2) (S), 2.91(2) (R) |

| NH(3) | 2.98(2) (S), 3.02(2) (R) |

The azide anion coordinates at one terminus through three hydrogen bonds in an end-on tripodal fashion. The N-isopropylated urea adopts a syn-anti conformation, positioning the isopropyl group away from the chiral pocket to allow optimal azide coordination [4]. Compared to the corresponding fluoride complex, the azide complex exhibits consistently longer donor-acceptor distances by approximately 0.2-0.4 Å, indicating weaker hydrogen bonding interactions.

Structural Diversity and Packing Effects

The crystallographic studies demonstrate remarkable structural diversity depending on the hydrogen bond donor and counterion. The tetrabutylammonium counterion plays a crucial role in determining the coordination mode. For instance, the same urea 1a forms a side-on complex with TBA⁺ but an end-on complex with Na⁺(15-crown-5) [4].

Additional structural features include:

- Weak long-range interactions between azide and α-C-H bonds of the tetrabutylammonium counterion

- Halogen bonding interactions in complexes with brominated ureas (3.140(2) and 3.131(2) Å)

- Extended chain structures in some complexes due to intermolecular hydrogen bonding networks

Spectroscopic Properties

NMR Characterization

Nuclear magnetic resonance spectroscopy provides detailed insight into the solution-phase behavior and binding properties of tetrabutylammonium azide.

¹⁴N NMR Spectroscopy

¹⁴N NMR spectroscopy has proven particularly valuable for characterizing azide coordination [4]. In its unbound state (CDCl₃, 25 mM), tetrabutylammonium azide exhibits three distinct signals:

| Assignment | Chemical Shift (ppm) |

|---|---|

| Tetrabutylammonium cation | 66 |

| Central azide nitrogen | 251 |

| Terminal azide nitrogen | 102 |

The highly symmetric environment of unbound azide results in sharp, well-resolved signals. However, upon complexation with hydrogen bond donors such as the chiral bisurea (S)-1k, dramatic changes occur. The central azide nitrogen signal becomes significantly broadened, while the terminal azide nitrogen signal broadens beyond detection [4]. This extreme line broadening is characteristic of ¹⁴N, a quadrupolar nucleus that shows sharp signals only in symmetric environments. The broadening confirms disruption of azide symmetry due to hydrogen bonding interactions.

¹⁵N NMR Spectroscopy

Studies using isotopically enriched tetrabutylammonium $$1-¹⁵N$$azide provide additional structural information [4]. At room temperature, the complex with (S)-1k (CDCl₃, 25 mM) shows one resonance at 101.8 ppm, indicating rapid exchange between bound and unbound states.

At reduced temperature (213 K), the exchange slows sufficiently to resolve distinct species. Under these conditions, ¹H-¹⁵N HMBC experiments detect couplings across hydrogen bonding (¹ʰJₙₕ) between all three NH groups of the catalyst and $$1-¹⁵N$$N₃⁻. The magnitude of ¹ʰJₙₕ is approximately 5 Hz, consistent with values reported for hydrogen-bonded systems [4]. Heteronuclear ¹H-¹⁵N NOE experiments confirm that urea NH protons are responsible for azide coordination, with selective irradiation of NH protons resulting in decreased ¹⁵N signal intensities.

¹H NMR Titration Studies

Quantitative binding studies using ¹H NMR titrations reveal the strength and stoichiometry of azide-receptor interactions. Addition of tetrabutylammonium azide to solutions of hydrogen bond donors results in characteristic deshielding and broadening of NH resonances [4].

For the chiral bisurea (S)-1k in CDCl₃ (2 mM), the binding data fit a model involving both 1:1 and 2:1 complexes:

- Ka(1:1) = 9.14 ± 0.9 × 10³ M⁻¹

- Ka(2:1) = 1.0 ± 0.6 × 10² M⁻¹

Comparison with various achiral ureas demonstrates that electron-deficient systems exhibit stronger azide binding:

| Urea | Ka(1:1) (M⁻¹) | Ka(2:1) (M⁻¹) |

|---|---|---|

| 1a (3,5-CF₃) | 1.57 ± 0.06 × 10³ | 7 ± 3 × 10¹ |

| 1d (4-CF₃) | 1.25 ± 0.12 × 10³ | 1.3 ± 0.5 × 10² |

| 1c (3,5-CF₃; H) | 9.4 ± 1.7 × 10² | — |

| 1g (4-F) | 4.82 ± 0.05 × 10² | — |

| 1e (H) | 3.14 ± 0.03 × 10² | — |

The binding affinity is substantially lower than for fluoride complexes (Ka ~10⁵ M⁻¹ for fluoride vs ~10³ M⁻¹ for azide), indicating weaker hydrogen bonding interactions for azide [4].

¹³C NMR Characterization

¹³C NMR spectroscopy has been used to characterize tetrabutylammonium-containing complexes, particularly in studies of tetrabutylammonium salts with various anions [5]. The spectra show characteristic signals for the four different carbon environments in the butyl groups, with typical chemical shifts for alkyl carbons in quaternary ammonium salts.

IR and Raman Spectroscopy

Infrared and Raman spectroscopy provide crucial information about the vibrational properties of tetrabutylammonium azide and its complexes.

Azide Vibrational Modes

The most characteristic vibrational feature of tetrabutylammonium azide is the azide asymmetric stretching mode. This appears as a strong, sharp band at approximately 2120 cm⁻¹ [6] [7]. This frequency is typical for ionic azides and provides a diagnostic marker for the presence of the azide anion.

In kinetic studies monitoring azidation reactions, the growth of organic azide products is followed by the appearance of the azide stretching band at 2100 cm⁻¹ using ATR-FTIR spectroscopy [4]. The slight frequency difference reflects the different chemical environment of the azide in the organic product compared to the ionic starting material.

Tetrabutylammonium Cation Vibrations

The tetrabutylammonium cation contributes numerous vibrational modes to the IR and Raman spectra:

| Vibrational Mode | Frequency Range (cm⁻¹) | Assignment |

|---|---|---|

| C-H stretching | 2700-3050 | Alkyl C-H bonds |

| CH₂ bending | ~1320, 1455 | Methylene deformation |

| C-C stretching | 800-1200 | Carbon chain vibrations |

| Low-frequency modes | <500 | Lattice and conformational modes |

Low-Frequency Raman Spectroscopy

Specialized low-frequency Raman studies of tetrabutylammonium salts reveal intermolecular interactions [8]. These studies show that tetrabutylammonium compounds exhibit characteristic peaks around 70 cm⁻¹ attributed to translation of the anion along with degrees of flexing and rotation of the alkyl chains, related to cation-anion interactions [8].

Vibrational Lifetime Studies

Advanced ultrafast IR spectroscopy studies have investigated the vibrational dynamics of azide groups in various environments [6] [7]. These studies show that azide vibrational lifetimes can be extended by heavy atom effects and isotopic labeling, with implications for using azides as vibrational probes in biological and material systems.

Mass Spectrometry

Mass spectrometry provides molecular weight confirmation and fragmentation pattern information for tetrabutylammonium azide.

Molecular Ion and Exact Mass

The molecular ion peak appears at m/z 284.49, corresponding to the complete tetrabutylammonium azide molecule [9] [10] [11]. The exact mass is 284.294006 Da, confirming the molecular formula C₁₆H₃₆N₄ [10] [11].

Fragmentation Patterns

Under electrospray ionization (ESI) conditions, tetrabutylammonium azide readily ionizes in positive mode [12]. The predominant ion observed is the tetrabutylammonium cation at m/z 242.28, corresponding to loss of the azide anion (42 Da mass difference) [13] [12].

Characteristic fragmentation of the tetrabutylammonium cation occurs through loss of butyl groups and subsequent alkyl chain fragmentations. The fragmentation patterns are dependent on collision energy, with higher energies promoting more extensive fragmentation [12].

ESI-MS Behavior

Tetrabutylammonium azide exhibits good ESI response due to the preformed ionic nature of the compound [12]. The large, hydrophobic tetrabutylammonium cation readily transfers to the gas phase, making it readily detectable by mass spectrometry. This behavior is typical of quaternary ammonium salts and makes the compound suitable for MS-based analytical applications.

Thermal Stability Analysis

Tetrabutylammonium azide exhibits thermal sensitivity characteristics typical of organic azide compounds, requiring careful handling and storage conditions.

Hygroscopic Properties

Tetrabutylammonium azide is hygroscopic, readily absorbing moisture from air [1] [14]. This property necessitates careful storage in dry conditions and may complicate handling in ambient laboratory environments. The hygroscopic nature can also affect the compound's thermal stability, as absorbed moisture may catalyze decomposition reactions.

Comparative Thermal Stability

Studies of related tetrabutylammonium salts provide context for understanding thermal behavior [15] [16]. Thermogravimetric analysis (TGA) of tetrabutylammonium bromide shows decomposition beginning around 256-385°C, with the exact temperature depending on the specific anion and experimental conditions [15]. However, azide-containing compounds typically exhibit lower decomposition temperatures due to the inherent instability of the N₃⁻ anion.

Decomposition Products

Thermal decomposition of azides generally proceeds through nitrogen gas evolution as the primary gaseous product [17]. For tetrabutylammonium azide, decomposition likely involves initial loss of nitrogen from the azide group, followed by decomposition of the organic tetrabutylammonium cation. The exact decomposition pathway and products would depend on temperature, atmosphere, and heating rate.

Solution Behavior and Solvation Effects

The solution behavior of tetrabutylammonium azide represents one of its most distinctive and practically important characteristics, setting it apart from conventional inorganic azide salts.

Solubility Profile

Tetrabutylammonium azide exhibits exceptional solubility characteristics that distinguish it from sodium azide and other inorganic azide salts [18] [19]. Unlike sodium azide, which is soluble only in polar solvents, tetrabutylammonium azide demonstrates solubility in both polar and nonpolar solvents:

Polar Solvents: The compound dissolves readily in DMSO, acetonitrile, and other polar organic solvents [1] [18]. This solubility enables its use in polar reaction media where traditional azide sources might have limited applicability.

Nonpolar Solvents: Remarkably, tetrabutylammonium azide is also soluble in nonpolar solvents including benzene and toluene [18] [19]. This unique property enables metal-free azidation reactions in nonpolar media, a capability not available with conventional inorganic azide salts.

Aqueous Systems: The compound maintains solubility in water, providing versatility across the full polarity spectrum of common solvents [1].

Phase Transfer Properties

The amphiphilic nature of tetrabutylammonium azide makes it an effective phase-transfer agent for sodium azide dissolution [4]. This property has been exploited in asymmetric catalysis applications where the tetrabutylammonium azide acts as a phase-transfer catalyst, bringing insoluble sodium azide into organic solution through hydrogen bonding interactions with appropriate catalysts.

Studies demonstrate that phase transfer is essential for enantioinduction in certain catalytic systems. When soluble tetrabutylammonium azide is used directly instead of as a phase-transfer agent for sodium azide, racemic products are obtained, highlighting the importance of the phase-transfer mechanism [4].

Solvation Dynamics in Different Media

Advanced spectroscopic studies using two-dimensional infrared (2D-IR) spectroscopy have revealed distinct solvation behavior of tetrabutylammonium azide in different solvent systems [20].

Ionic Liquid Systems

In ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]), tetrabutylammonium azide exhibits dramatically different solvation dynamics compared to organic azides [20]. The spectral diffusion time for tetrabutylammonium azide in ionic liquids exceeds 40 ps, substantially slower than the 2-4 ps observed for organic azides. This difference suggests distinct solvation structures for charged (inorganic) versus neutral (organic) azides in ionic media.

Conventional Organic Solvents

In tetrahydrofuran (THF), both tetrabutylammonium azide and organic azides show similar spectral diffusion behavior, with timescales of 8.4-9.2 ps for tetrabutylammonium azide [21]. This similarity indicates that the charged nature of tetrabutylammonium azide does not significantly affect its solvation in conventional aprotic solvents.

Aqueous Systems

In water, both organic and inorganic azides exhibit similar spectral diffusion with approximately 2 ps time constants [20]. This behavior suggests that water's strong hydrogen bonding ability equalizes the solvation environment for different azide types.

Molecular Dynamics and Conformational Behavior

The solution behavior of tetrabutylammonium azide reflects the conformational flexibility of the tetrabutylammonium cation. The four butyl groups can adopt various conformations, affecting the compound's overall solvation sphere and interactions with other molecules in solution.

The large, hydrophobic tetrabutylammonium cation creates a significant solvation shell that influences the compound's behavior in different media. In polar solvents, the cation-solvent interactions compete with cation-anion interactions, potentially affecting the ion pair dynamics and reactivity.

Concentration Effects and Aggregation

At higher concentrations, tetrabutylammonium azide may exhibit aggregation behavior common to ionic surfactants. The amphiphilic nature of the compound, with its large hydrophobic cation and small hydrophilic anion, could lead to aggregate formation in aqueous solutions above certain critical concentrations.

Implications for Synthetic Applications

The unique solution behavior of tetrabutylammonium azide has enabled novel synthetic methodologies:

Metal-Free Azidation: The solubility in nonpolar solvents enables azidation reactions without metal catalysts or polar solvents, expanding the scope of azide chemistry [18] [19].

Broad Substrate Compatibility: The solvent versatility allows azidation of substrates that are incompatible with traditional polar reaction conditions.

Phase-Transfer Catalysis: The compound's ability to solubilize sodium azide opens new avenues for asymmetric azidation chemistry using inexpensive inorganic azide sources [4].

Related CAS

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (11.63%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H400 (97.67%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (97.67%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant;Environmental Hazard